1-(2-Bromoethyl)-3-(trifluoromethyl)benzene
Overview
Description
1-(2-Bromoethyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 2-bromoethyl group and a trifluoromethyl group
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group often play an important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that trifluoromethylation often involves the formation of carbon-centered radical intermediates . The bromine atom in the compound could potentially act as a leaving group, facilitating the formation of these radicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 1-(2-ethyl)-3-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent product formation. The use of automated systems and advanced monitoring techniques helps optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 2-bromoethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Oxidation: The compound can be oxidized to form 1-(2-bromoethyl)-3-(trifluoromethyl)benzaldehyde or 1-(2-bromoethyl)-3-(trifluoromethyl)benzoic acid under specific conditions using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromine atom can yield 1-(2-ethyl)-3-(trifluoromethyl)benzene using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiourea in solvents such as ethanol or water.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
- Substituted benzene derivatives depending on the nucleophile used.
- Benzaldehyde or benzoic acid derivatives from oxidation reactions.
- Ethyl-substituted benzene from reduction reactions.
Scientific Research Applications
1-(2-Bromoethyl)-3-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as flame retardants and polymers.
Comparison with Similar Compounds
- 1-(2-Bromoethyl)-2-(trifluoromethyl)benzene
- 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene
- 1-(2-Bromoethyl)-3-(difluoromethyl)benzene
Comparison: 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene is unique due to the specific positioning of the trifluoromethyl group on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The trifluoromethyl group at the 3-position may result in different steric and electronic effects, affecting the compound’s overall properties and applications.
Properties
IUPAC Name |
1-(2-bromoethyl)-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c10-5-4-7-2-1-3-8(6-7)9(11,12)13/h1-3,6H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLYAPKPZBXCGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344113 | |
Record name | 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1997-80-4 | |
Record name | 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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